molecular formula C11H16N2O2 B1477201 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile CAS No. 2097994-97-1

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile

Cat. No.: B1477201
CAS No.: 2097994-97-1
M. Wt: 208.26 g/mol
InChI Key: NGGGULUMECYSGP-UHFFFAOYSA-N
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Description

“3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile” is a compound that incorporates the 3-azabicyclo[3.1.1]heptane core . This core has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .


Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .


Molecular Structure Analysis

The 3-azabicyclo[3.1.1]heptane core resembles the pyridine ring well, as the geometric parameters remained very similar . This core was proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds .


Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .

Scientific Research Applications

Synthesis and Building Blocks

Practical Synthesis of Bridged Bicyclic Morpholines : Bridged bicyclic morpholines, particularly 3-oxa-6-azabicyclo[3.1.1]heptane, serve as crucial morpholine isosteres in medicinal chemistry due to their achiral nature and lipophilicity comparable to morpholine. The first synthesis of such a compound (as a tosylate salt) involved a seven-step process starting from cost-effective materials, utilizing straightforward chemical reactions (Walker, Eklov, & Bedore, 2012).

Azabicyclic Carbaldehydes via Intramolecular Cyclopropanation : The synthesis of azabicyclo[4.1.0] and [5.1.0] carbaldehydes from N-allyl or N-homoallyl triazoles using a rhodium-catalyzed intramolecular cyclopropanation showcased a method to construct these compounds with high stereo specificity and varying yields. This method emphasizes the adaptability of azabicyclic frameworks in chemical synthesis (Pan et al., 2015).

Mn(III)-Mediated Formal [3+3]-Annulation : This methodology utilized vinyl azides and cyclopropanols to synthesize pyridines, δ-lactams, and 2-azabicyclo[3.3.1] frameworks, showcasing a versatile approach to constructing complex azaheterocycles. The process, which included a radical addition followed by intramolecular cyclization, highlighted the potential for innovative synthesis strategies in developing pharmacologically relevant structures (Wang, Toh, Ng, & Chiba, 2011).

Novel Compounds and Applications

Microbiological Oxygenation of Azabicycloalkanes : The study of microbiological oxygenation of bridgehead azabicycloalkanes by fungi like Beauveria bassiana and Rhizopus nigricans demonstrated the potential for biosynthesis in creating novel azabicyclic compounds. This research not only provided insights into enzymatic selectivity and reactivity but also paved the way for developing new methodologies in organic synthesis and potential pharmacological agents (Davis et al., 1997).

Diastereoselective Multicomponent Cascade Reaction : A novel cascade reaction leading to the formation of 3-azabicyclo[3.2.0]heptane derivatives showcased a highly diastereoselective process, resulting in pharmacologically significant azabicycloheptanes. This method's selectivity and efficiency highlight the innovative approaches in synthesizing complex molecular architectures, which are critical in drug discovery and development (Kriis et al., 2010).

Mechanism of Action

Target of Action

The primary target of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile is currently unknown. This compound is a derivative of 3-azabicyclo[3.1.1]heptanes , which have been incorporated into the structure of the antihistamine drug Rupatidine

Mode of Action

The exact mode of action of 3-(6-Ethoxy-3-azabicyclo[31It is known that the compound is synthesized by the reduction of spirocyclic oxetanyl nitriles . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 3-(6-Ethoxy-3-azabicyclo[31Given its structural similarity to 3-azabicyclo[3.1.1]heptanes , it is possible that it may affect similar pathways. For instance, if it interacts with histamine receptors like Rupatidine, it could potentially affect pathways related to inflammation and allergic responses.

Biochemical Analysis

Biochemical Properties

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that the compound forms stable complexes with certain proteins, thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, the compound can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can vary, with some studies suggesting that it acts as an inhibitor of specific enzymes, thereby altering the flow of metabolites through the pathway. This interaction can lead to changes in cellular metabolism and overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, making it crucial to study its transport and distribution in detail .

Properties

IUPAC Name

3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11-8-5-9(11)7-13(6-8)10(14)3-4-12/h8-9,11H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGGULUMECYSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile
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3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile
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3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile
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3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile
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3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile

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